REACTION_SMILES
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[Br:1][c:2]1[c:3]2[cH:4][cH:5][c:6]([S:14][CH3:15])[n:7][c:8]2[cH:9][cH:10][c:11]1[O:12][CH3:13].[Cu:16][C:17]#[N:18].[NH2:20][CH2:21][CH2:22][NH2:23].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[OH2:19]>>[c:2]1([C:17]#[N:18])[c:3]2[cH:4][cH:5][c:6]([S:14][CH3:15])[n:7][c:8]2[cH:9][cH:10][c:11]1[O:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2nc(SC)ccc2c1Br
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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COc1ccc2nc(SC)ccc2c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |